tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate

HDAC inhibitor synthesis molecular isomer differentiation benzamide intermediate

Reproducing the published MS-275 (entinostat) synthesis requires Intermediate (V) as the Boc-protected benzamide precursor. This compound prevents premature formation of the documented toxic metabolite 4-(aminomethyl)-N-(2-aminophenyl)benzamide (CAS 394253-88-4) which nonspecifically inhibits HDAC proteins. Key advantages: · Structurally mandated by EP0847992 for CDI-mediated coupling; deprotected analogs require full re-optimization. · Provides unambiguous 1H NMR fingerprint (δ 1.47 Boc singlet, δ 4.31 benzylic CH2) to distinguish from isomeric Nexturastat A. · Stable, storable precursor for [11C]MS-275 radiosynthesis with quantitative deprotection.

Molecular Formula C19H23N3O3
Molecular Weight 341.4 g/mol
CAS No. 209784-85-0
Cat. No. B044155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate
CAS209784-85-0
Synonyms[2-[[4-(Aminomethyl)benzoyl]amino]phenyl]-carbamic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC19H23N3O3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN
InChIInChI=1S/C19H23N3O3/c1-19(2,3)25-18(24)22-16-7-5-4-6-15(16)21-17(23)14-10-8-13(12-20)9-11-14/h4-11H,12,20H2,1-3H3,(H,21,23)(H,22,24)
InChIKeyKHBAZSBJXFMJSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 209784-85-0 Overview


tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate (CAS 209784-85-0), also referred to as 4-(Boc-aminomethyl)-N-(2-aminophenyl)benzamide or Intermediate (V), is a Boc-protected benzamide derivative with molecular formula C19H23N3O3 and a molecular weight of 341.40 g/mol [1]. This compound serves as a critical late-stage intermediate in the established synthetic route to MS-275 (entinostat), a benzamide-class histone deacetylase (HDAC) inhibitor that has reached Phase II/III clinical development [2][3]. The compound is commercially available from multiple global suppliers at purities of 97–98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic Substitution Fails


The Boc protecting group on the aminomethyl moiety of CAS 209784-85-0 is not a generic or interchangeable functionalization: its presence is structurally mandated by the validated MS-275 synthetic route disclosed in EP0847992 [1]. Direct substitution with the deprotected free amine, 4-(aminomethyl)-N-(2-aminophenyl)benzamide (CAS 394253-88-4), is precluded because that compound has been explicitly identified in the peer-reviewed literature as a toxic metabolite of MS-275 that nonspecifically inhibits HDAC proteins [2]. Furthermore, alternative protecting group strategies (e.g., trifluoroacetyl or Cbz) would require re-optimization of the downstream deprotection and coupling steps, as the final MS-275 assembly via carbonyldiimidazole-mediated condensation with 3-(hydroxymethyl)pyridine was developed and validated specifically for the Boc-protected intermediate [3]. The quantitative evidence below demonstrates why this specific compound, rather than any in-class analog, is the required procurement choice for faithful reproduction of the published MS-275 synthesis.

Quantitative Differentiation Evidence


Isomer Discrimination vs. Nexturastat A

CAS 209784-85-0 (C19H23N3O3, MW 341.40) shares its molecular formula with Nexturastat A (CAS 1403783-31-2), a potent and highly selective HDAC6 inhibitor (IC50 = 5.02 nM, >190-fold selectivity over other HDAC isoforms) . Despite identical elemental composition, the two compounds are structural isomers with entirely distinct biological profiles: CAS 209784-85-0 is a Boc-protected benzamide synthetic intermediate with no reported direct HDAC inhibitory activity, while Nexturastat A is an aryl urea derivative that potently and selectively inhibits HDAC6 . Procurement confusion between these two C19H23N3O3 isomers would lead to catastrophic experimental failure in either synthetic or pharmacological contexts.

HDAC inhibitor synthesis molecular isomer differentiation benzamide intermediate

Orthogonal Protection Strategy

The deprotected free amine, 4-(aminomethyl)-N-(2-aminophenyl)benzamide (CAS 394253-88-4, C14H15N3O, MW 241.29), has been explicitly identified in the peer-reviewed literature as a toxic metabolite of MS-275 that 'nonspecifically inhibits HDAC proteins or other targets attributed to the presence of carbamate functionality in the structure of MS-275' [1]. In contrast, CAS 209784-85-0 (C19H23N3O3, MW 341.40) carries the acid-labile Boc protecting group (tert-butyloxycarbonyl, mass contribution of 100.12 Da relative to the free amine) on the aminomethyl nitrogen, rendering the compound a chemically controlled intermediate that is deprotected only upon treatment with TFA or HCl in the penultimate synthetic step [2]. This 100.12 Da mass difference, corresponding to the Boc group (C5H8O2), provides orthogonal protection that prevents premature reactivity during the CDI-mediated coupling with 3-(hydroxymethyl)pyridine [3].

protecting group strategy MS-275 synthesis toxic metabolite avoidance

Validated Synthetic Provenance

CAS 209784-85-0 is unambiguously defined as Intermediate (V) in the published MS-275 synthesis route of EP0847992, where it is obtained by K2CO3-mediated elimination of the trifluoroacetyl group from Intermediate (IV) in methanol/water [1]. The predecessor Intermediate (IV) (tert-butyl 2-[(4-[[(2,2,2-trifluoroacetyl)amino]methyl]benzoyl)amino]phenylcarbamate, C21H22F3N3O4, MW 437.41) employs a TFA protecting group that is removed to yield Intermediate (V). The TFA-protected Intermediate (IV) requires an additional 96.01 Da of mass (C2F3O) compared to Intermediate (V) and necessitates a separate deprotection step prior to the final CDI coupling [2]. The Boc group of Intermediate (V) is retained through the subsequent CDI-mediated condensation with 3-(hydroxymethyl)pyridine, forming Intermediate (VII), and is only removed in the final step with 4N HCl in dioxane/water to liberate MS-275 [3]. This sequential protecting group logic — TFA removal to expose the aminomethyl, Boc retention through coupling, then final Boc deprotection — defines the validated synthetic sequence that cannot be reproduced with alternative intermediates.

synthetic route validation patent intermediate Boc protection strategy

NMR Structural Confirmation

CAS 209784-85-0 has been fully characterized by 1H and 13C NMR spectroscopy, with complete peak assignments published in the peer-reviewed literature [1]. The 1H NMR spectrum (400 MHz, CD3OD) displays the diagnostic Boc tert-butyl singlet at δ 1.47 (s, 9H), the benzylic aminomethyl singlet at δ 4.31 (s, 2H), and aromatic resonances at δ 6.78 (t, 1H), 6.91 (d, 1H), 7.08 (t, 1H), 7.19 (d, 1H), 7.42 (d, 2H), and 7.94 (d, 1H). The 13C NMR spectrum (400 MHz, CD3OD) confirms the Boc carbonyl at δ 158.75 and the benzamide carbonyl at δ 168.85. ESI-MS confirms [M+H]+ calcd 342.2, found 342.1 [1]. In contrast, alternative intermediates such as the TFA-protected Intermediate (IV) or the deprotected free amine (CAS 394253-88-4) exhibit distinct NMR signatures reflecting their different functionalization states, providing unambiguous identity verification [2]. Commercial suppliers provide batch-specific QC documentation including 1H NMR, HPLC, and GC analyses for CAS 209784-85-0 .

NMR characterization QC documentation structural confirmation

Commercial Purity Benchmarking

CAS 209784-85-0 is commercially available from multiple independent global suppliers with consistently documented purity specifications: Bidepharm (97% standard purity with batch-specific NMR, HPLC, and GC reports) , Leyan (98% purity, Catalog No. 1751160) , Chemscene (98% purity, Cat. No. CS-0680505) , and Starshine Chemical (>99.0% purity by analytical methods) [1]. This multi-vendor availability at ≥97% purity contrasts with the deprotected free amine (CAS 394253-88-4), which is typically available at ≥98% purity but is explicitly labeled as a research compound with documented nonspecific HDAC inhibitory activity . The consistency of purity specifications across independent suppliers indicates a mature supply chain with established purification protocols, reducing the risk of batch-to-batch variability in downstream synthetic applications.

purity benchmarking vendor QC batch consistency

Physicochemical Property Differentiation

CAS 209784-85-0 exhibits distinct predicted physicochemical parameters that inform procurement, storage, and handling decisions. The compound has a predicted boiling point of 409.9 ± 35.0 °C and predicted density of 1.231 ± 0.06 g/cm³ [1]. It possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors, with 6 rotatable bonds and 25 heavy atoms . The exact molecular mass is 341.17394160 g/mol . Vendor specifications consistently mandate storage at 2–8°C with protection from light . The deprotected free amine (CAS 394253-88-4, C14H15N3O, MW 241.29) shares similar storage requirements (sealed dry, 2–8°C) but has a substantially lower molecular weight and different hydrogen-bonding capacity, reflecting the absence of the Boc carbamate . These differences directly impact solubility, chromatographic behavior, and reactivity profiles in downstream synthetic transformations.

physicochemical properties storage conditions handling specifications

Application Scenarios


MS-275 Synthesis Reproduction

CAS 209784-85-0 is Intermediate (V) in the only validated synthetic route to MS-275 disclosed in EP0847992 [1]. Researchers aiming to reproduce or scale up the published MS-275 synthesis must procure this specific intermediate, as the subsequent step — CDI-mediated condensation with 3-(hydroxymethyl)pyridine in THF to form Intermediate (VII) — was developed and optimized for the Boc-protected aminomethyl substrate [2]. Use of the deprotected free amine (CAS 394253-88-4) or any alternative intermediate would bypass the validated protecting group logic, introduce the documented toxic metabolite prematurely, and require complete re-optimization of coupling conditions. The Boc group of Intermediate (V) is retained through the coupling step and only removed in the final HCl deprotection to liberate MS-275 [3].

HDAC Inhibitor Library Synthesis

The 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamide scaffold, of which CAS 209784-85-0 is the Boc-protected aminomethyl precursor, represents a validated pharmacophore for class I HDAC inhibition, with some analogs showing IC50 values below the micromolar range against HDAC1 [1]. The Boc-protected intermediate serves as a versatile building block for parallel library synthesis: the free aminomethyl group can be selectively deprotected and subsequently functionalized with diverse carboxylic acids, chloroformates, or isocyanates to generate analog libraries. This strategy has been employed in the development of benzamide derivatives with enhanced HDAC inhibitory potency [2]. Critically, the Boc protection strategy prevents the formation of the nonspecific HDAC-inhibiting toxic metabolite during library synthesis, ensuring that observed biological activity originates from the designed analogs rather than from deprotection byproducts [3].

PET Imaging Precursor Synthesis

In the published radiosynthesis of [11C]MS-275 for positron emission tomography (PET) studies, CAS 209784-85-0 (designated as compound 2, 4-(Boc-aminomethyl)-N-(2-aminophenyl)benzamide) was synthesized and characterized as the immediate precursor to the radiolabeling substrate (compound 3) [1]. The Boc-protected benzamide 2 was deprotected with TFA/CHCl3 to yield the free amine 3 (4-(aminomethyl)-N-(2-aminophenyl)benzamide·2HCl), which then served as the amine precursor for 11CO2 fixation and C-11 carbamate formation with 3-picolyl chloride hydrochloride to produce [11C]MS-275 [1]. The one-pot, one-step radiolabeling procedure relied on the exclusive reactivity of the alkyl amine over the aryl amine, a selectivity that was confirmed using the Boc-deprotected precursor. This PET tracer synthesis application demonstrates the critical role of CAS 209784-85-0 as the stable, storable precursor that can be quantitatively deprotected immediately before radiolabeling [1].

QC Reference Standard for Supply Chain

Given the existence of a molecular formula isomer (Nexturastat A, CAS 1403783-31-2, also C19H23N3O3) with entirely different biological activity (potent and selective HDAC6 inhibition, IC50 = 5.02 nM) [1], CAS 209784-85-0 serves as an essential QC reference standard for incoming material verification. The published 1H NMR spectrum (Boc tert-butyl singlet at δ 1.47, benzylic CH2 at δ 4.31, aromatic pattern δ 6.78–7.94) [2] provides an unambiguous spectroscopic fingerprint that distinguishes CAS 209784-85-0 from its isomeric contaminant Nexturastat A, which would exhibit a different NMR pattern reflecting its aryl urea structure. Routine incoming QC by 1H NMR and HPLC-MS against this published data ensures that the correct Boc-protected benzamide intermediate — and not the HDAC6-inhibiting isomer — has been procured, preventing catastrophic experimental failure in downstream MS-275 synthesis or analog library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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